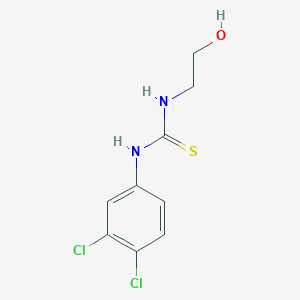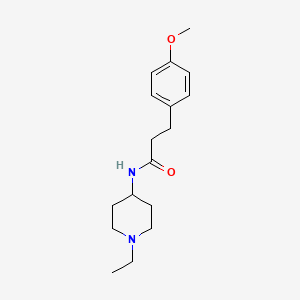
N-(3,4-dichlorophenyl)-N'-(2-hydroxyethyl)thiourea
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-N'-(2-hydroxyethyl)thiourea, commonly known as DCPMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCPMU is a thiourea derivative that is synthesized through a simple chemical process.
Wissenschaftliche Forschungsanwendungen
DCPMU has been extensively studied for its potential applications in various fields. It has been found to have antiviral, antibacterial, antifungal, and anticancer properties. DCPMU has also been used as a chelating agent for heavy metals and as a corrosion inhibitor. In addition, DCPMU has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of DCPMU is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins. DCPMU has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative diseases. DCPMU has also been found to inhibit the activity of the protein kinase C, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
DCPMU has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms such as bacteria, fungi, and viruses. DCPMU has also been found to have anticancer properties by inhibiting the growth of cancer cells. In addition, DCPMU has been found to have antioxidant properties by scavenging free radicals and preventing oxidative damage. DCPMU has also been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
DCPMU has several advantages for lab experiments. It is a stable and non-toxic compound that can be easily synthesized. DCPMU is also easily soluble in various solvents, which makes it easy to use in experiments. However, DCPMU has some limitations for lab experiments. It is not very water-soluble, which limits its use in aqueous environments. In addition, DCPMU has a low melting point, which makes it difficult to handle at high temperatures.
Zukünftige Richtungen
There are several future directions for the study of DCPMU. One area of research is the development of DCPMU as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of DCPMU as a potential anticancer agent. In addition, further research is needed to understand the mechanism of action of DCPMU and its potential applications in various fields.
Conclusion:
In conclusion, DCPMU is a thiourea derivative that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized through a simple chemical process and has been found to have antiviral, antibacterial, antifungal, and anticancer properties. DCPMU has also been used as a chelating agent for heavy metals and as a corrosion inhibitor. Further research is needed to understand the mechanism of action of DCPMU and its potential applications in various fields.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-hydroxyethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2OS/c10-7-2-1-6(5-8(7)11)13-9(15)12-3-4-14/h1-2,5,14H,3-4H2,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTYCEAGKXXBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NCCO)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-di-tert-butyl-4-[3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-isoquinolinyl]phenol](/img/structure/B4697829.png)
![ethyl 2-[({1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4697836.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide](/img/structure/B4697837.png)
![3-[(4-tert-butylphenoxy)methyl]-4-ethyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4697843.png)
![N-(5-chloro-2-pyridinyl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4697844.png)
![3-{3-[(4-chlorophenyl)thio]propyl}-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4697850.png)
![1-[3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4697853.png)

![4-(2,3-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B4697856.png)

![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4697875.png)
![3-(3-ethyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)propanenitrile](/img/structure/B4697888.png)
![5-benzyl-2-[(4-methoxy-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4697901.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4697910.png)